molecular formula C12H10FNO B6366155 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine CAS No. 1111109-63-7

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine

Cat. No.: B6366155
CAS No.: 1111109-63-7
M. Wt: 203.21 g/mol
InChI Key: YUEDOUMWPRNETC-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable pyridine derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired carbon-carbon bond between the phenyl and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methylphenyl isocyanate
  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles

Uniqueness

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorine atom and a hydroxypyridine moiety, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDOUMWPRNETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682642
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-63-7
Record name 5-(3-Fluoro-4-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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